4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
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Overview
Description
This compound, also known by its IUPAC name 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid, has a molecular weight of 365.77 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, methoxy, and carbamoyl groups.Scientific Research Applications
Oxidative Debenzylation of Ester Derivatives
The study by S. Yoo, Ryung Kim Hye, and Yong Kyu (1990) introduces 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The oxidative debenzylation of its esters, compatible with several functional groups, suggests potential for protective strategies in synthetic chemistry involving complex molecules similar to "4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid" (Yoo, Kim, & Kyu, 1990).
Microbial Degradation of Herbicides
Dicamba monooxygenase (DMO), a Rieske nonheme oxygenase, is highlighted by Razvan V. Dumitru et al. (2009) for its role in the microbial degradation of the herbicide dicamba, indicating potential applications in bioremediation and the environmental breakdown of synthetic compounds (Dumitru et al., 2009).
Bioactive Phenyl Ether Derivatives
Research by Lan-lan Xu et al. (2017) on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus suggests the exploration of natural products chemistry for pharmaceutical applications. The identification of compounds with strong antioxidant activity points to potential research applications in drug discovery and development (Xu et al., 2017).
Synthesis and Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety by Basavapatna N. Prasanna Kumar et al. (2013) highlights the ongoing research in developing new antimicrobial agents. This suggests potential applications in medicinal chemistry for compounds with similar structural features (Kumar et al., 2013).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s ionization state and solubility can be affected by pH, which can in turn influence its absorption and distribution. Similarly, temperature can affect the compound’s stability and its interactions with target proteins.
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMARVDAKOCNOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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